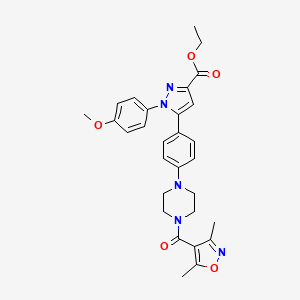![molecular formula C12H15NOSi B14165698 Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- CAS No. 89275-61-6](/img/structure/B14165698.png)
Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- is an organic compound that features a pyridine ring substituted with a trimethylsilyl group and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- can be synthesized through the reaction of pyridine with chlorotrimethylsilane in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the hydrogen atom on the pyridine ring with the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silylated intermediates.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the compound can participate in coordination chemistry, forming complexes with metal ions and other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)pyridine: Similar in structure but lacks the furan ring.
2-(Trimethylsilylethynyl)pyridine: Contains an ethynyl group instead of a furan ring.
3-(Trimethylsilyl)pyridine: The trimethylsilyl group is positioned differently on the pyridine ring.
Uniqueness
Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- is unique due to the presence of both the trimethylsilyl group and the furan ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
89275-61-6 |
|---|---|
Fórmula molecular |
C12H15NOSi |
Peso molecular |
217.34 g/mol |
Nombre IUPAC |
trimethyl-(2-pyridin-2-ylfuran-3-yl)silane |
InChI |
InChI=1S/C12H15NOSi/c1-15(2,3)11-7-9-14-12(11)10-6-4-5-8-13-10/h4-9H,1-3H3 |
Clave InChI |
HXEUWENGWIKDHK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(OC=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


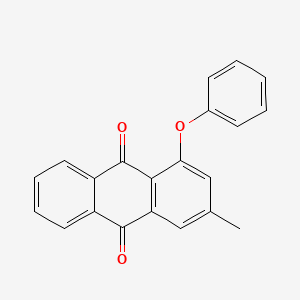
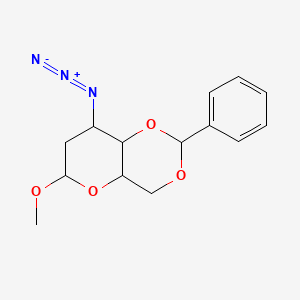



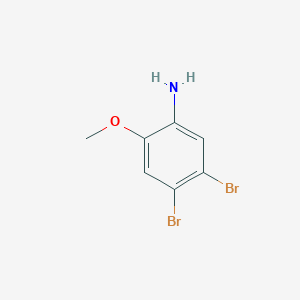
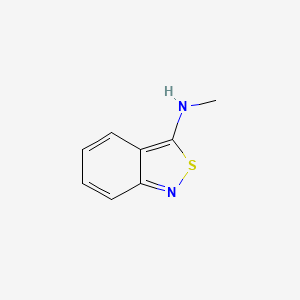
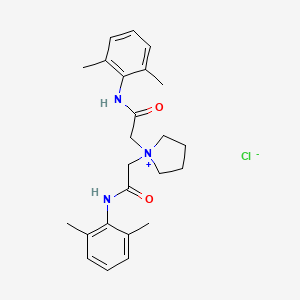
![5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14165675.png)
![2-Bromo-7-chloro-4-fluorobenzo[d]thiazole](/img/structure/B14165679.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B14165687.png)
![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)
